Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dipotassium;7-hydroxynaphthalene-1,3-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2.2K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDMVWRBMGEEGR-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6K2O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889439 |

Source

|

| Record name | Dipotassium 2-naphthol-6,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | 2-Naphthol-6,8-disulfonic acid, dipotassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

842-18-2, 13846-08-7 |

Source

|

| Record name | Dipotassium 2-naphthol-6,8-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013846087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium 2-naphthol-6,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxynaphthalene-1,3-disulphonic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM 2-NAPHTHOL-6,8-DISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4S7VVU23A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Fluorescent Properties of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS No. 842-18-2) is a water-soluble organic salt.[1][5] Its molecular structure, featuring a naphthalene core functionalized with a hydroxyl group and two sulfonate groups, is indicative of potential fluorescence. Naphthalene and its derivatives are well-known for their fluorescent characteristics, which are influenced by substituent groups and the local environment. Understanding the specific fluorescent properties of G salt, such as its excitation and emission spectra, quantum yield, and fluorescence lifetime, is crucial for its potential application as a fluorescent probe, a standard in fluorescence spectroscopy, or as a component in the development of novel fluorescent materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [6] |

| Synonyms | G salt, 2-Naphthol-6,8-disulfonic acid dipotassium salt | [1][6] |

| CAS Number | 842-18-2 | [1] |

| Molecular Formula | C₁₀H₆K₂O₇S₂ | [7] |

| Molecular Weight | 380.48 g/mol | [7] |

| Appearance | White needle-like crystals | [3][7] |

| Solubility | Soluble in water | [8] |

Fluorescent Properties (Hypothetical Data)

As specific experimental data for the fluorescent properties of this compound is not available in the reviewed literature, the following table presents a hypothetical data set that researchers would aim to determine.

| Parameter | Value (Hypothetical) | Unit |

| Excitation Maximum (λex) | 330 | nm |

| Emission Maximum (λem) | 450 | nm |

| Molar Absorptivity (ε) | 5,000 | M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φf) | 0.25 | - |

| Fluorescence Lifetime (τ) | 2.5 | ns |

Detailed Experimental Protocols

To quantitatively determine the fluorescent properties of this compound, the following experimental protocols are recommended.

Determination of Excitation and Emission Spectra

Objective: To identify the wavelengths at which the compound absorbs and emits light most efficiently.

Instrumentation: A calibrated spectrofluorometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent, such as deionized water or phosphate-buffered saline (PBS). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission maximum (a preliminary scan may be needed, e.g., scanning from 350 nm to 600 nm while exciting at a wavelength shorter than the absorption maximum, such as 330 nm).

-

Scan a range of excitation wavelengths (e.g., 250-400 nm) and record the corresponding fluorescence intensity.

-

The wavelength at which the intensity is maximal is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 400-600 nm) and record the fluorescence intensity.

-

The wavelength at which the intensity is maximal is the emission maximum (λem).

-

Determination of Molar Absorptivity

Objective: To quantify the light-absorbing capacity of the compound at a specific wavelength.

Instrumentation: A UV-Visible spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a series of solutions of this compound of known concentrations in a suitable solvent.

-

Absorbance Measurement: Measure the absorbance of each solution at the determined excitation maximum (λex).

-

Calculation: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated from the slope of the resulting linear plot (where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm).

Determination of Fluorescence Quantum Yield

Objective: To determine the efficiency of the fluorescence process.

Methodology: The relative method using a well-characterized fluorescence standard is commonly employed.

Procedure:

-

Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the standard (Φf_std) must be known.

-

Absorbance Measurement: Prepare solutions of both the sample and the standard with absorbance values at the excitation wavelength kept below 0.1 and measure their exact absorbance.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²)

where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime

Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.

Instrumentation: A time-resolved fluorometer using either Time-Correlated Single Photon Counting (TCSPC) or Frequency-Domain Fluorometry.

Procedure:

-

Sample Preparation: Prepare a deoxygenated solution of the sample.

-

Data Acquisition: Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the excitation maximum. The instrument will measure the decay of the fluorescence intensity over time.

-

Data Analysis: The fluorescence decay data is fitted to an exponential decay model to determine the fluorescence lifetime (τ).

Visualizations

The following diagrams illustrate the general workflows for characterizing the fluorescent properties of a compound like this compound.

Conclusion

This compound presents as a compound with high potential for use in fluorescence applications, owing to its structural characteristics and its role as a precursor for luminescent materials. Although specific photophysical data is currently lacking in accessible literature, this guide provides the necessary theoretical and practical framework for researchers to thoroughly characterize its fluorescent properties. The detailed experimental protocols outlined herein will enable the determination of its excitation and emission spectra, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime. Such characterization is the first critical step towards unlocking its potential in diverse fields, including but not limited to, the development of novel fluorescent probes for bio-imaging, sensors for analytical chemistry, and advanced materials for optoelectronics. Further research into these properties is strongly encouraged to fully elucidate the capabilities of this intriguing molecule.

References

- 1. G Salt | Cas no 842-18-2 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 2. ambujaindia.com [ambujaindia.com]

- 3. chembk.com [chembk.com]

- 4. CN110229083A - A kind of preparation method of G salt - Google Patents [patents.google.com]

- 5. Buy this compound | 842-18-2 [smolecule.com]

- 6. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | C10H6K2O7S2 | CID 70050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. haihangchem.com [haihangchem.com]

- 8. G Salt Chemical Compound - High Purity Industrial Dye Intermediate at Best Prices [himalayachemicals.com]

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, commonly known as G salt, is a key organic compound with significant applications in the chemical and pharmaceutical industries.[1] As a derivative of naphthalene, its unique structure, featuring both hydroxyl and sulphonate functional groups, imparts specific chemical properties that make it a valuable intermediate in the synthesis of various dyes and a subject of interest in biological research. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, tailored for a scientific audience.

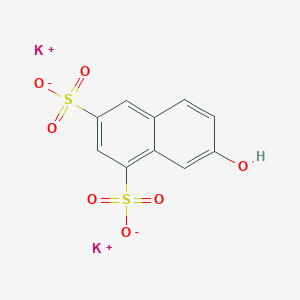

Chemical Structure and Identification

The chemical structure of this compound is characterized by a naphthalene core substituted with a hydroxyl group at the 7th position and two sulphonate groups at the 1st and 3rd positions. The sulphonic acid groups are present as their dipotassium salts.

Caption: 2D representation of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | dipotassium;7-hydroxynaphthalene-1,3-disulfonate[2] |

| Common Name | G salt[1] |

| CAS Number | 842-18-2[3] |

| Molecular Formula | C₁₀H₆K₂O₇S₂[3] |

| Molecular Weight | 380.48 g/mol [4] |

| SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+][2] |

| InChI Key | LKDMVWRBMGEEGR-UHFFFAOYSA-L[2] |

Physicochemical Properties

This compound is typically a white to gray-yellow powder or appears as white needle-like crystals.[3][4] It is known for its solubility in water.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to gray-yellow powder or white needle-like crystals[3][4] |

| Melting Point | >300 °C[4] |

| Solubility | Soluble in water[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in open literature, likely due to the proprietary nature of industrial processes. However, general methodologies can be outlined based on available information.

Synthesis

A common method for the preparation of G salt involves a two-step sulfonation of 2-naphthol.[5]

General Procedure: [5]

-

First Sulfonation: 2-naphthol is reacted with a sulfonating agent, such as a sulfur trioxide solution, in a suitable solvent (e.g., nitromethane, dichloromethane, or trichloromethane) under a protective atmosphere to yield 2-naphthol-8-sulfonic acid.[5]

-

Second Sulfonation: The resulting 2-naphthol-8-sulfonic acid undergoes a second sulfonation reaction with another portion of sulfur trioxide solution to produce 7-hydroxy-1,3-naphthalenedisulfonic acid (G acid).[5]

-

Neutralization and Isolation: The G acid is then neutralized with a potassium base (e.g., potassium hydroxide or potassium carbonate) to form the dipotassium salt. The product can then be isolated, for example, by crystallization.

A patent describes a method that reportedly yields G salt with a purity of 85-88% and a yield of 80.1-84.5%.[5]

Purification

Purification of the crude product is crucial to remove by-products and unreacted starting materials. Recrystallization is a common method for purifying solid organic compounds.

General Recrystallization Protocol:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (water is a likely solvent given its solubility).

-

Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of the purified compound should form. Cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at an appropriate temperature.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound.

General HPLC Method Parameters:

-

Column: A C18 reversed-phase column is often used for the separation of aromatic compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to achieve good separation of the target compound from its impurities.

-

Detection: UV detection is appropriate, as the naphthalene ring system is chromophoric. The detection wavelength should be set to an absorption maximum of the compound.

-

Quantification: Quantification can be achieved by using a calibration curve prepared from certified reference standards.

Applications in Research and Development

Beyond its use as a dye intermediate, this compound has been investigated for various biological and chemical research applications.

Enzyme Inhibition Studies

The compound has been explored for its potential to inhibit certain enzymes.[3] While specific protocols are not detailed in the general literature, a generic enzyme inhibition assay workflow can be described.

Caption: A logical workflow for assessing the enzyme inhibitory potential of a compound.

Metal Complexation Studies

This compound can act as a chelating agent, forming complexes with metal ions.[3] The study of these complexes can provide insights into the binding properties and selectivity of the compound. Potentiometric titration is a common technique used for such studies.

General Protocol for Potentiometric Titration:

-

Solution Preparation: Prepare solutions of the ligand (this compound), the metal salt of interest, a standard acid, and a standard base in a suitable solvent system with a constant ionic strength.

-

Titration: Titrate a solution containing the ligand and the metal ion with a standard base.

-

pH Measurement: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curves can be analyzed to determine the stability constants of the metal-ligand complexes formed.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain directly linking this compound to defined cellular signaling pathways. Its biological effects are an area of ongoing research.[3] The potential for enzyme inhibition suggests that it could, in principle, modulate metabolic or signaling pathways, but further investigation is required to elucidate any specific mechanisms. A general approach to screen for such activities is outlined below.

Caption: A logical workflow for the initial screening of the biological activity of a chemical compound.

Conclusion

This compound is a versatile chemical with established industrial applications and emerging potential in scientific research. This guide has summarized its core chemical and physical properties, provided an overview of experimental methodologies, and outlined its current and potential research applications. For professionals in drug development and related fields, this compound represents a scaffold that could be further explored for its biological activities. Further detailed research is necessary to fully elucidate its potential mechanisms of action and its interactions with biological systems.

References

- 1. G Salt | 842-18-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | C10H6K2O7S2 | CID 70050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 842-18-2 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. CN110229083A - A kind of preparation method of G salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Characteristics of 7-Hydroxynaphthalene-1,3-disulfonic Acid Dipotassium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxynaphthalene-1,3-disulfonic acid dipotassium salt, also known as G acid dipotassium salt, is a water-soluble organic compound with the chemical formula C₁₀H₆K₂O₇S₂.[1][2][3] It belongs to the class of naphthalenesulfonic acids, which are widely utilized as intermediates in the synthesis of various dyes and pigments.[1][3][4] The presence of the hydroxyl and sulfonic acid functional groups imparts this molecule with distinct physicochemical properties, including fluorescence, which makes it a subject of interest for various scientific and industrial applications, including as a potential tool in biological research and drug development.[1] An estimated 50% of all drug molecules are administered as salts to improve their properties, highlighting the importance of understanding the characteristics of salt forms like this compound. This guide provides a comprehensive overview of the spectral characteristics of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt, detailing its absorption and emission properties and the experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₆K₂O₇S₂ | [1][2][3] |

| Molecular Weight | 380.48 g/mol | [3] |

| Appearance | White to gray-yellow powder/White needle-like crystals | [1][3] |

| Solubility | Soluble in water | [1] |

| Melting Point | >300°C | [3] |

Spectral Characteristics

The spectral properties of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt are governed by the electronic transitions within the naphthalene ring system, which are influenced by the hydroxyl and sulfonic acid substituents.

UV-Visible Absorption Spectroscopy

The absorption spectra of naphthalenesulfonic acids are also influenced by the position of the sulfonate groups. For comparison, the UV-Vis spectrum of 2,7-disulfonic acid has been noted to be comparable to that of mono 2-derivatives of naphthalene.

A generalized experimental workflow for determining the UV-Vis absorption spectrum is depicted below.

Fluorescence Spectroscopy

Naphthalenesulfonic acid derivatives are known to be fluorescent. The fluorescence quantum yields of anilinonaphthalene sulfonic acids, for example, are enhanced by inclusion in cyclodextrins. While specific fluorescence data for 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt is not available in the provided search results, the general principles of fluorescence in related compounds can be considered. The fluorescence of such compounds is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[9][10] An increase in solvent polarity can lead to a redshift in the emission spectrum.

A general experimental protocol for fluorescence spectroscopy is outlined below.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and accurate spectral data. The following sections provide generalized methodologies for UV-Vis and fluorescence spectroscopy that can be adapted for 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt.

UV-Visible Spectroscopy Protocol

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is recommended.

-

Sample Preparation :

-

Prepare a stock solution of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water, ethanol, or a buffer of a specific pH).

-

From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Measurement :

-

Use matched quartz cuvettes for the sample and the reference (solvent blank).

-

Record a baseline spectrum with the solvent-filled cuvettes.

-

Measure the absorbance spectrum of each diluted sample over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis :

-

Plot absorbance versus wavelength to visualize the spectrum and identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

-

Fluorescence Spectroscopy Protocol

-

Instrumentation : A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and a sensitive detector is required.

-

Sample Preparation :

-

Prepare a dilute solution of the compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

-

Measurement :

-

Emission Spectrum : Set the excitation wavelength (λex) at the absorption maximum determined from the UV-Vis spectrum. Scan a range of emission wavelengths to record the fluorescence emission spectrum and determine the emission maximum (λem).

-

Excitation Spectrum : Set the emission monochromator to the determined λem. Scan a range of excitation wavelengths to obtain the fluorescence excitation spectrum.

-

-

Data Analysis :

-

Plot fluorescence intensity versus wavelength for both the emission and excitation spectra.

-

The fluorescence quantum yield can be determined relative to a well-characterized fluorescence standard (e.g., quinine sulfate) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Potential Applications in Research and Drug Development

The fluorescent nature of 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt suggests its potential use as a probe in various biological and pharmaceutical studies. For instance, it has been investigated for its role in inhibiting specific enzymatic activities.[1] The sulfonate groups can interact with cationic sites on proteins, and changes in the fluorescence properties upon binding could be used to study protein-ligand interactions. Furthermore, its use as a dye intermediate indicates its potential for conjugation to other molecules to act as a fluorescent label.

The following diagram illustrates a conceptual logical relationship for its application in drug development.

Conclusion

While specific quantitative spectral data for 7-hydroxynaphthalene-1,3-disulfonic acid dipotassium salt remains to be exhaustively documented in publicly available literature, this guide provides a comprehensive framework for its spectral characterization based on the known properties of related compounds. The provided experimental protocols offer a starting point for researchers to determine the precise absorption and fluorescence characteristics of this compound. Its inherent fluorescence and water solubility make it a promising candidate for further investigation in various fields, particularly in the development of new analytical tools and as a component in pharmaceutical formulations. Further research is warranted to fully elucidate its spectral properties and explore its potential applications.

References

- 1. Buy Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | 842-18-2 [smolecule.com]

- 2. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | C10H6K2O7S2 | CID 70050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dipotassium 7-hydroxynaphthalene-1,3-disulfonate [chembk.com]

- 4. 7-Hydroxynaphthalene-1,3-disulfonic acid [dyestuffintermediates.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Interpreting pH-Dependent Differential UV/VIS Absorbance Spectra to Characterize Carboxylic and Phenolic Chromophores in Natural Organic Matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, also widely known by its trivial name G-salt, is an organic compound with the CAS number 842-18-2. It is the dipotassium salt of 7-hydroxy-1,3-naphthalenedisulfonic acid.[1] This compound has historically been a key intermediate in the synthesis of various acid dyes.[1] More recently, its potential applications in biological research and materials science have garnered interest. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound.

Chemical and Physical Properties

This compound is a white to gray-yellow powder or appears as white needle-like crystals.[1][2] It is soluble in water and slightly soluble in methanol.[3]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 842-18-2 | [1] |

| Molecular Formula | C₁₀H₆K₂O₇S₂ | [1] |

| Molecular Weight | 380.48 g/mol | [2] |

| Appearance | White to gray-yellow powder; White needle-like crystals | [1][2] |

| Melting Point | >300°C | [2] |

| Solubility | Soluble in water, slightly soluble in methanol | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | dipotassium;7-hydroxynaphthalene-1,3-disulfonate | [4] |

| Synonyms | G-salt, G Acid Dipotassium Salt, 2-Naphthol-6,8-disulfonic acid dipotassium salt, Dipotassium 2-Naphthol-6,8-disulfonate, 7-Hydroxy-1,3-naphthalenedisulfonic acid dipotassium salt | [1][4][5] |

| InChI | InChI=1S/C10H8O7S2.2K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | [4] |

| InChIKey | LKDMVWRBMGEEGR-UHFFFAOYSA-L | [4] |

| SMILES | C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+] | [4] |

Synthesis

The synthesis of this compound generally involves a multi-step process starting from a naphthalene derivative. While specific industrial protocols are proprietary, the general synthetic route is well-established.[1]

General Synthesis Workflow

Caption: General overview of the synthesis process.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, a patented method provides some insight into a possible synthetic route. One approach involves the sulfonation of 2-naphthol.[3]

Protocol: Synthesis from 2-Naphthol (Based on Patent Information) [3]

-

First Sulfonation: 2-naphthol is mixed with a reaction solvent to form a solution. This solution then undergoes a first sulfonation reaction with a sulfur trioxide solution under a protective atmosphere (e.g., nitrogen or argon) to yield 2-naphthol-8-sulfonic acid.

-

Second Sulfonation: The resulting 2-naphthol-8-sulfonic acid is then subjected to a second sulfonation reaction with another sulfur trioxide solution, also under a protective atmosphere, to produce G-salt.

Note: This is a generalized description from patent literature and lacks the specific details (e.g., solvent, concentrations, temperatures, reaction times, and purification methods) required for laboratory reproduction.

Spectral Data

Table 3: Summary of Available Spectral Information

| Spectrum Type | Availability | Remarks | Reference(s) |

| ¹H NMR | Referenced, but no data available | - | [6] |

| ¹³C NMR | Referenced, but no data available | - | [6] |

| IR | Referenced, an image of the spectrum is available | The spectrum was measured on a dispersive instrument as a condensed phase. | [4][7] |

| UV-Vis | Referenced, but no data available for this specific compound | - | - |

Applications in Research and Drug Development

Beyond its role as a dye intermediate, this compound has been explored in several areas of scientific research.[1]

Biological Research

-

Enzyme Inhibition: The compound has been investigated for its potential to inhibit certain enzymes.[1] It is suggested to have inhibitory effects on enzymes involved in specific metabolic pathways, which could be of interest in drug discovery.[1] However, specific enzymes and detailed inhibitory mechanisms have not been publicly documented.

-

Cellular Studies: There are mentions of its use in cell culture experiments to study its effects on cell viability and proliferation.[1]

-

Reproductive Processes: Research has indicated that this compound interacts with basic proteins and may inhibit spermatocyte meiosis, suggesting its potential as a tool in studying reproductive processes.[1]

Note: Detailed experimental protocols for these biological applications, including specific assays, cell lines, concentrations, and methodologies, are not available in the reviewed public literature.

Materials Science

-

Functional Materials: It can be used as a precursor or dopant in the synthesis of functional materials, such as conducting polymers, to enhance their electrical properties.[1]

-

Luminescent Materials: The compound has potential applications in the preparation of luminescent materials for light-emitting devices and sensors.[1]

Analytical Chemistry

-

Complexation Agent: Due to its chelating properties, it can form complexes with metal ions. This characteristic is valuable for studies on metal binding and selectivity, with potential applications in environmental monitoring and separation science.[1]

Safety Information

Table 4: GHS Hazard Information

| Hazard Statement | Description | Reference(s) |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Note: This information is based on aggregated GHS data and may vary. Users should consult the relevant Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound (CAS 842-18-2) is a well-characterized chemical intermediate with established applications in the dye industry. While its potential in biological research, particularly in enzyme inhibition and cellular studies, has been noted, there is a significant lack of detailed, publicly available experimental protocols and mechanistic studies. For researchers and professionals in drug development, this compound presents an opportunity for further investigation to validate and characterize its purported biological activities. The synthesis is generally understood, but would require optimization for laboratory or large-scale production. Due to the limited availability of in-depth biological data, any research into its potential therapeutic applications would necessitate foundational in vitro and in vivo studies.

References

- 1. Buy this compound | 842-18-2 [smolecule.com]

- 2. dipotassium 7-hydroxynaphthalene-1,3-disulfonate [chembk.com]

- 3. CN110229083A - A kind of preparation method of G salt - Google Patents [patents.google.com]

- 4. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | C10H6K2O7S2 | CID 70050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. G Salt | Cas no 842-18-2 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 6. This compound(842-18-2) 1H NMR [m.chemicalbook.com]

- 7. 2-Naphthol-6,8-disulfonic acid dipotassium salt [webbook.nist.gov]

A Comprehensive Guide to the Nomenclature of Dipotassium 7-hydroxynaphthalene-1,3-disulphonate for Researchers and Drug Development Professionals

Introduction

In the landscape of scientific research and pharmaceutical development, precise communication is paramount. The consistent and accurate naming of chemical compounds is a cornerstone of this clarity. This technical guide provides a detailed overview of the synonyms and alternative names for the compound Dipotassium 7-hydroxynaphthalene-1,3-disulphonate found in scientific literature. Understanding these variations is crucial for comprehensive literature searches, unambiguous data interpretation, and effective collaboration among researchers.

Core Compound Information

This compound is an organic compound frequently used as an intermediate in the synthesis of dyes and has been investigated for other potential applications.[1][2] Its chemical structure consists of a naphthalene core with a hydroxyl group and two sulfonate groups, with potassium as the counter-ion.

Synonyms and Alternative Nomenclature

The following table summarizes the various synonyms and identifiers for this compound, compiled from an extensive review of chemical databases and scientific literature. The Chemical Abstracts Service (CAS) number, a unique identifier for chemical substances, is consistently cited as 842-18-2 for this compound.[1][3][4][5][6][7][8]

| Synonym/Identifier | Source/Reference |

| G Acid Dipotassium Salt | [3][4] |

| 2-Naphthol-6,8-disulfonic Acid Dipotassium Salt | [4][5] |

| Potassium 7-hydroxynaphthalene-1,3-disulfonate | [3][4] |

| 7-Hydroxy-1,3-naphthalenedisulfonic Acid Dipotassium Salt | [4][5] |

| 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, dipotassium salt | [4][7] |

| G salt | [5][6] |

| 2-Naphthol-6,8-dipotassium disulfonate | [5][6] |

| Dipotassium 2-Naphthol-6,8-disulfonate | [4] |

| dipotassium;7-hydroxynaphthalene-1,3-disulfonate | [2][4] |

| 7-hydroxynaphthalene-1,3-disulphonic acid, potassium salt | [9] |

| Monopotassium 2-naphthol-6,8-disulfonate | [9] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound typically involve the sulfonation of a naphthalene derivative, followed by hydroxylation and subsequent neutralization with a potassium salt. Specific methodologies can vary and are often proprietary or detailed within patent literature. For researchers interested in the application of this compound, such as in complexation studies or as a precursor for functional materials, experimental details would be specific to the study at hand and can be found in relevant scientific publications.[2]

Visualization of Nomenclature Relationships

To clarify the relationships between the primary name and its various synonyms, the following diagram illustrates the logical connections.

Caption: Relationship between the primary name and its synonyms.

A thorough understanding of the alternative names for this compound is essential for professionals in the scientific and pharmaceutical fields. This guide provides a clear and concise reference to the various synonyms, facilitating more effective and accurate scientific communication and research. By utilizing the provided data and visualizations, researchers can navigate the complexities of chemical nomenclature with greater confidence.

References

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 842-18-2 [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | C10H6K2O7S2 | CID 70050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. 7-hydroxy-1,3-naphthalenedisulfonic acid, dipotassium salt | 842-18-2 [chemnet.com]

- 7. angenechemical.com [angenechemical.com]

- 8. haihangindustry.com [haihangindustry.com]

- 9. lookchem.com [lookchem.com]

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate: A Review of Investigated Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, also known as G salt, is a chemical compound with established applications in the dye industry as an acid dye intermediate and with potential use as an edible pigment.[1] Beyond its industrial applications, this naphthalenic derivative has been the subject of preliminary biological investigations. This document provides a high-level overview of the reported biological activities of this compound, based on available scientific information. It is important to note that while several areas of biological investigation have been reported, in-depth mechanistic data, quantitative metrics, and detailed experimental protocols are not extensively available in the public domain.

Investigated Biological Activities

The primary reported biological activities of this compound fall into four main categories: enzyme inhibition, assessment of cell viability and proliferation, interaction with proteins, and metal chelation.

Enzyme Inhibition

There are reports suggesting that this compound has been investigated for its potential to inhibit certain enzymes.[1] One of the more specific, yet still undetailed, mentions in the available literature is its role in the inhibition of spermatocyte meiosis, indicating a potential area of research in reproductive biology.[1] However, the specific enzymes targeted, the nature of the inhibition (e.g., competitive, non-competitive), and quantitative measures of potency such as IC50 values are not specified in the reviewed literature.

Cell Viability and Proliferation

Interaction with Proteins

Research indicates that this compound can interact with basic proteins.[1] This property is likely attributable to the anionic nature of the sulfonate groups, which can form electrostatic interactions with positively charged amino acid residues on protein surfaces. The implications of these interactions for specific biological functions or therapeutic applications remain an area for further investigation.

Metal Chelation

This compound has been described as a chelating agent, capable of forming complexes with metal ions.[1] The hydroxyl and sulfonate functional groups can participate in coordinating metal ions. The biological consequences of this metal-chelating ability have not been elucidated in the available literature.

Summary of Quantitative Data

A thorough search of available literature did not yield specific quantitative data regarding the biological activities of this compound. To facilitate future research and provide a template for data organization, the following table structure is proposed for summarizing key quantitative metrics when they become available.

| Biological Activity | Assay Type | Target/Cell Line | Quantitative Metric (e.g., IC50, Kd) | Reference |

| Enzyme Inhibition | e.g., Kinase Assay | e.g., Specific Kinase | ||

| Cell Proliferation | e.g., MTT Assay | e.g., Cancer Cell Line | ||

| Protein Binding | e.g., Isothermal Titration Calorimetry | e.g., Serum Albumin | ||

| Metal Chelation | e.g., Spectroscopic Titration | e.g., Cu2+, Zn2+ |

Conceptual Experimental Workflow

Due to the absence of detailed experimental protocols in the reviewed literature, a generalized workflow for investigating the biological activities of a compound like this compound is presented below. This diagram illustrates the logical progression from initial screening to more detailed mechanistic studies.

References

An In-depth Technical Guide to 7-Hydroxynaphthalene-1,3-disulfonic Acid and its Salts: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-hydroxynaphthalene-1,3-disulfonic acid, commonly known as G-acid, and its associated salts. It delves into the historical context of its discovery within the burgeoning synthetic dye industry of the late 19th century, outlines detailed experimental protocols for its synthesis, and presents a thorough compilation of its physicochemical properties. Furthermore, this guide explores the applications of G-acid and its derivatives, with a particular focus on its role as a crucial intermediate in the synthesis of azo dyes and its emerging potential in the field of drug development. The information is structured to be a valuable resource for researchers, scientists, and professionals involved in chemical synthesis and drug discovery.

Introduction

7-Hydroxynaphthalene-1,3-disulfonic acid (G-acid) is a significant organic compound belonging to the class of naphthalenesulfonic acids. Its discovery and subsequent utilization were pivotal to the expansion of the synthetic dye industry, a cornerstone of the chemical industry's growth in the late 19th and early 20th centuries. The introduction of sulfonic acid groups into the naphthalene ring imparts high water solubility, a critical property for its application in dyeing processes.[1] This guide aims to provide a detailed technical resource on G-acid, covering its history, synthesis, properties, and applications.

Discovery and History

The discovery of 7-hydroxynaphthalene-1,3-disulfonic acid is intrinsically linked to the exploration of coal tar chemistry in the latter half of the 19th century. While a specific individual is not singularly credited with its discovery, its development arose from the intensive research into naphthalene derivatives for the burgeoning synthetic dye industry. The general method for its preparation involves the sulfonation of 2-naphthol (β-naphthol). The timeline of the broader class of polynaphthalene sulfonates places their significant development in the 1930s by IG Farben in Germany, where they were initially used in leather and textile chemicals. This industrial context highlights the importance of sulfonated naphthalenes, including G-acid, as key intermediates.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of G-acid and its salts is essential for its application in research and industry. The following tables summarize key quantitative data.

Table 1: General Properties of 7-Hydroxynaphthalene-1,3-disulfonic Acid and its Salts

| Property | 7-Hydroxynaphthalene-1,3-disulfonic Acid | Disodium Salt | Dipotassium Salt |

| IUPAC Name | 7-hydroxynaphthalene-1,3-disulfonic acid | disodium 7-hydroxynaphthalene-1,3-disulfonate | dipotassium 7-hydroxynaphthalene-1,3-disulfonate |

| Synonyms | G-acid, 2-Naphthol-6,8-disulfonic acid | G salt, Disodium 2-naphthol-6,8-disulfonate | G acid dipotassium salt |

| CAS Number | 118-32-1[2] | 842-19-3[3] | 842-18-2[4] |

| Molecular Formula | C₁₀H₈O₇S₂[2] | C₁₀H₆Na₂O₇S₂[3] | C₁₀H₆K₂O₇S₂[4] |

| Molecular Weight | 304.3 g/mol | 348.26 g/mol [5] | 382.46 g/mol |

Table 2: Spectroscopic Data of 7-Hydroxynaphthalene-1,3-disulfonic Acid

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data not readily available in searched literature. |

| ¹³C NMR | Data not readily available in searched literature. |

| FTIR | Characteristic peaks for O-H, S=O, and aromatic C-H and C=C stretching are expected. |

| UV-Vis | Data not readily available in searched literature. |

Table 3: Solubility and pKa of 7-Hydroxynaphthalene-1,3-disulfonic Acid

| Property | Value | Reference |

| Solubility in Water | Highly soluble, especially as its salts, due to the presence of sulfonic acid groups. | [1] |

| pKa | Data not readily available in searched literature. The sulfonic acid groups are strongly acidic. |

Synthesis and Experimental Protocols

The primary route for the synthesis of 7-hydroxynaphthalene-1,3-disulfonic acid is the sulfonation of 2-naphthol. The reaction conditions can be varied to control the degree and position of sulfonation.

General Synthesis Workflow

The synthesis of G-acid from 2-naphthol can be depicted by the following workflow:

Caption: General workflow for the synthesis of G-acid.

Detailed Experimental Protocol (Modern Approach)

This protocol is based on a method described in a Chinese patent (CN110229083A), which emphasizes high purity and yield with reduced waste.[1]

Materials:

-

2-Naphthol

-

Reaction Solvent (e.g., an inert organic solvent)

-

Sulfur Trioxide (SO₃) solution

-

Protective atmosphere (e.g., Nitrogen)

Procedure:

-

Preparation of 2-Naphthol Solution: Mix 2-naphthol with the reaction solvent to obtain a solution.

-

First Sulfonation: Under a protective atmosphere, react the 2-naphthol solution with a sulfur trioxide solution. The preferred temperature for this step is 55-65°C, ideally 60°C, and the reaction time is typically 4-6 hours.[1] This step primarily yields 2-naphthol-8-sulfonic acid.

-

Second Sulfonation: The resulting 2-naphthol-8-sulfonic acid is then further reacted with a second portion of sulfur trioxide solution to produce 7-hydroxynaphthalene-1,3-disulfonic acid (G-salt).[1]

-

Isolation and Purification: The product is isolated from the reaction mixture. Purification can be achieved by recrystallization.

Expected Yield and Purity: This method reports a purity of 85% to 88% and a yield of 80.1% to 84.5%.[1]

Historical Synthesis Perspective

Historically, the synthesis would have likely involved the use of concentrated sulfuric acid or oleum (fuming sulfuric acid) at elevated temperatures. The control over isomer formation would have been less precise, leading to mixtures of different naphthalenesulfonic acids that required extensive purification.

Applications

Dye Intermediate

The primary and most significant application of 7-hydroxynaphthalene-1,3-disulfonic acid is as an intermediate in the synthesis of a wide variety of azo dyes.[1] The hydroxyl and sulfonic acid groups provide sites for coupling reactions and enhance the water solubility of the final dye product, making it suitable for textile dyeing.

The general logical relationship for its use as a dye intermediate can be visualized as follows:

Caption: Logical relationship of G-acid as a dye intermediate.

Potential in Drug Development and Biological Studies

While the primary application of G-acid has been in the dye industry, there is emerging interest in the biological activities of naphthalene derivatives.

-

Enzyme Inhibition: Some studies have investigated the potential of sulfonated aromatic compounds to inhibit certain enzymes.[1] The sulfonic acid and hydroxyl groups can form strong interactions with biomolecules, potentially influencing biochemical pathways.[1]

-

Antibacterial and Antioxidant Activity: Studies on the disodium salt of 7-hydroxynaphthalene-1,3-disulfonic acid have shown potential antibacterial activity and the ability to reduce oxidative stress in cell models.[1]

-

Derivatives in Anti-inflammatory Research: Synthetic derivatives of naphthalene have been tested for their anti-inflammatory properties.[6]

It is important to note that research into the direct application of 7-hydroxynaphthalene-1,3-disulfonic acid in drug development is still in its early stages. Most studies focus on broader classes of naphthalene derivatives. No specific signaling pathways involving G-acid have been elucidated in the reviewed literature.

Conclusion

7-Hydroxynaphthalene-1,3-disulfonic acid, a product of the late 19th-century chemical revolution, remains a compound of significant industrial importance, primarily as a dye intermediate. Its synthesis, rooted in the sulfonation of 2-naphthol, has evolved to produce higher purity and yields with reduced environmental impact. While its historical significance is well-established, the exploration of its biological activities and potential applications in drug development presents an exciting frontier for future research. This guide provides a foundational resource for scientists and researchers working with this versatile molecule, summarizing its history, synthesis, and properties to facilitate further innovation.

References

- 1. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt | 842-19-3 | Benchchem [benchchem.com]

- 2. 7-Hydroxynaphthalene-1,3-disulfonic acid [dyestuffintermediates.com]

- 3. Disodium 7-hydroxynaphthalene-1,3-disulphonate | C10H6Na2O7S2 | CID 70051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | C10H6K2O7S2 | CID 70050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Dipotassium 7-hydroxynaphthalene-1,3-disulphonate as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, also known as G salt, is a water-soluble, sulfonated naphthalene derivative. Naphthalene-based compounds are known for their intrinsic fluorescence, and their photophysical properties are often sensitive to the local environment. This sensitivity makes them valuable scaffolds for the development of fluorescent probes for various analytes and biological parameters. The hydroxyl and sulfonate groups on the naphthalene ring of this compound can act as recognition sites and modulate the fluorescence emission in response to changes in pH or the presence of specific metal ions.

The fluorescence of hydroxyl-substituted naphthalenes can be influenced by pH due to the protonation/deprotonation of the hydroxyl group, leading to different electronic structures and, consequently, distinct fluorescence characteristics of the acidic (protonated) and basic (deprotonated) forms. Furthermore, the hydroxyl and sulfonate moieties can act as chelating agents for metal ions. The binding of a metal ion can alter the fluorescence of the molecule through mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Chelation-Enhanced Quenching (CHEQ), or by inhibiting Photoinduced Electron Transfer (PET). These properties suggest the potential of this compound as a fluorescent probe in various applications, including environmental monitoring, cellular imaging, and drug development processes.

Potential Applications

-

Fluorescent pH Indicator: The pH-dependent fluorescence of the hydroxyl group makes this compound a candidate for ratiometric or intensity-based pH sensing in aqueous environments.

-

Metal Ion Sensing: The hydroxyl and sulfonate groups can form complexes with various metal ions, potentially leading to a "turn-on" or "turn-off" fluorescent response. This could be utilized for the detection and quantification of metal ions in biological or environmental samples.

-

Enzyme Inhibition Studies: The compound has been investigated for its potential to inhibit certain enzymes, and its fluorescent properties could be exploited to develop fluorescence-based enzyme assays.[1]

-

Drug Development: As a fluorescent probe, it can be used in high-throughput screening assays to identify compounds that modulate ion concentrations or pH within cellular compartments.

Data Presentation

The following table summarizes hypothetical photophysical and sensing properties of this compound based on the characteristics of similar naphthalene derivatives. These values should be considered as a starting point for experimental determination.

| Property | Value (Hypothetical) | Conditions |

| Photophysical Properties | ||

| Excitation Maximum (λex) | ~330 nm (protonated form), ~350 nm (deprotonated form) | Aqueous buffer |

| Emission Maximum (λem) | ~420 nm (protonated form), ~480 nm (deprotonated form) | Aqueous buffer |

| Stokes Shift | ~90 nm (protonated), ~130 nm (deprotonated) | |

| Quantum Yield (Φ) | 0.15 (in water) | Relative to a standard like quinine sulfate |

| Sensing Characteristics | ||

| Analyte (Example) | Aluminum (Al³⁺) | |

| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) | |

| Excitation Maximum (λex) | ~340 nm (in presence of Al³⁺) | Aqueous buffer, pH 6.0 |

| Emission Maximum (λem) | ~450 nm (in presence of Al³⁺) | Aqueous buffer, pH 6.0 |

| Limit of Detection (LOD) | 1 µM | Based on 3σ/slope |

| Binding Constant (Ka) | 1.5 x 10⁵ M⁻¹ | Determined by fluorescence titration |

Experimental Protocols

General Protocol for Fluorescence Measurements

This protocol describes the general steps for characterizing the fluorescence properties of this compound.

Materials:

-

This compound

-

High-purity water (Milli-Q or equivalent)

-

Buffer solutions of various pH (e.g., citrate, phosphate, borate)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-purity water.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the desired buffer.

-

Excitation and Emission Spectra:

-

Place the working solution in a quartz cuvette.

-

To determine the emission spectrum, set the excitation wavelength (e.g., starting at 330 nm) and scan a range of emission wavelengths (e.g., 350-600 nm).

-

To determine the excitation spectrum, set the emission wavelength at the previously determined maximum and scan a range of excitation wavelengths (e.g., 250-400 nm).

-

-

Data Analysis: Identify the excitation and emission maxima from the recorded spectra.

References

Application Notes and Protocols for the Detection of Metal Ions in Solution Using G-salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-salt, the common name for the dipotassium salt of 2-Naphthol-6,8-disulfonic acid, is a water-soluble aromatic organic compound. Its molecular structure, featuring a hydroxyl (-OH) group and two sulfonate (-SO₃⁻) groups on a naphthalene ring system, gives it the potential to act as a chelating agent for various metal ions. The interaction with metal ions can lead to changes in the molecule's spectroscopic properties, particularly its fluorescence, making it a candidate for use as a fluorescent sensor in analytical applications. This document provides a detailed overview of the principles and a general protocol for utilizing G-salt for the detection of metal ions in solution.

Principle of Detection

The detection of metal ions using G-salt is primarily based on the principles of chelation and the subsequent modulation of its fluorescence properties.

-

Chelation: The hydroxyl and sulfonate groups on the G-salt molecule can act as ligands, donating lone pairs of electrons to a metal ion to form a coordination complex. This binding is often selective, with the stability of the complex depending on the nature of the metal ion, its size, charge, and the pH of the solution.

-

Fluorescence Modulation: Naphthalene derivatives like G-salt are often fluorescent. Upon binding to a metal ion, the electronic properties of the G-salt molecule can be altered. This can result in one of two primary effects:

-

Fluorescence Quenching: The metal ion can facilitate non-radiative decay pathways for the excited state of the G-salt molecule, leading to a decrease in fluorescence intensity. Heavy metal ions and transition metals with partially filled d-orbitals are often effective quenchers.

-

Fluorescence Enhancement: In some cases, chelation can lead to a more rigid molecular structure, which reduces non-radiative decay and enhances the fluorescence quantum yield. This "chelation-enhanced fluorescence" (CHEF) effect can provide a "turn-on" signal in the presence of the target metal ion.

-

The change in fluorescence intensity (either quenching or enhancement) can be quantitatively related to the concentration of the metal ion in the solution.

Quantitative Data Summary

While specific quantitative data for the interaction of G-salt with a wide range of metal ions is not extensively documented in publicly available literature, data from structurally similar naphthol sulfonate derivatives can provide an indication of the expected performance. The following table summarizes representative data for the detection of various metal ions using naphthol-based fluorescent sensors. Note: This data is for illustrative purposes and the performance of G-salt should be experimentally validated.

| Metal Ion | Sensor Type | Detection Method | Typical Limit of Detection (LOD) | Linear Range | Reference Compound Example |

| Cu²⁺ | Turn-off | Fluorescence Quenching | 10 - 100 nM | 0.1 - 10 µM | 1-Nitroso-2-naphthol-3,6-disulfonic acid |

| Hg²⁺ | Turn-off | Fluorescence Quenching | 5 - 50 nM | 0.05 - 5 µM | 1-Amino-8-naphthol-3,6-disulfonic acid (H-acid) |

| Zn²⁺ | Turn-on | Fluorescence Enhancement | 2 - 20 nM | 0.02 - 2 µM | Naphthol-based Schiff base |

| Cd²⁺ | Turn-off | Fluorescence Quenching | 10 - 80 nM | 0.1 - 8 µM | 1-Amino-8-naphthol-3,6-disulfonic acid (H-acid) |

| Fe³⁺ | Turn-off | Fluorescence Quenching | 50 - 200 nM | 0.5 - 20 µM | 1-Nitroso-2-naphthol-3,6-disulfonic acid |

| Cr³⁺/Cr⁶⁺ | Speciation | Colorimetric/Adsorption | 1 - 10 µg/L | 5 - 100 µg/L | Resin-functionalized 2-naphthol-3,6-disulfonic acid |

Experimental Protocols

The following protocols provide a general framework for the use of G-salt in the detection of metal ions. Optimization of specific parameters such as pH, G-salt concentration, and incubation time will be necessary for each target metal ion.

Protocol 1: General Spectrofluorimetric Detection of Metal Ions

1. Materials and Reagents:

-

G-salt (2-Naphthol-6,8-disulfonic acid dipotassium salt, analytical grade)

-

Deionized water (Milli-Q or equivalent)

-

Stock solutions (e.g., 1000 ppm) of the metal salts of interest (e.g., CuSO₄, HgCl₂, ZnCl₂, Cd(NO₃)₂, FeCl₃)

-

Buffer solutions of various pH values (e.g., acetate, phosphate, TRIS)

-

Spectrofluorometer

-

Quartz cuvettes

2. Preparation of Solutions:

-

G-salt Stock Solution: Prepare a stock solution of G-salt (e.g., 1 mM) in deionized water. Store in a dark container to prevent photodegradation.

-

Metal Ion Working Solutions: Prepare a series of working solutions of each metal ion by serial dilution of the stock solution in deionized water.

-

Buffer Solutions: Prepare a range of buffer solutions to investigate the effect of pH on the sensing performance.

3. Experimental Procedure:

-

Optimization of Excitation and Emission Wavelengths:

-

Pipette a known volume of the G-salt stock solution into a cuvette and dilute with deionized water to a final concentration of approximately 10 µM.

-

Scan the excitation spectrum while monitoring the emission at a fixed wavelength, and then scan the emission spectrum while exciting at the determined maximum excitation wavelength to identify the optimal excitation and emission wavelengths for G-salt.

-

-

Effect of pH:

-

In a series of cuvettes, mix the G-salt solution with different buffer solutions to achieve a range of pH values.

-

Measure the fluorescence intensity at each pH to determine the optimal pH for stable and high fluorescence of G-salt.

-

Repeat this procedure in the presence of a fixed concentration of the target metal ion to find the pH that provides the largest change in fluorescence.

-

-

Titration of Metal Ions:

-

To a fixed concentration of G-salt solution in the optimal buffer, add increasing concentrations of the target metal ion.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a set period (e.g., 2-5 minutes).

-

Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

-

-

Data Analysis:

-

Plot the fluorescence intensity (or the change in fluorescence, F₀/F or F/F₀) as a function of the metal ion concentration.

-

Determine the linear range of the sensor and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

-

Protocol 2: Selectivity Study

1. Experimental Procedure:

-

Prepare solutions of G-salt and the target metal ion at a concentration that gives a significant fluorescence response.

-

Prepare solutions of potential interfering ions at a concentration significantly higher (e.g., 10-fold or 100-fold) than the target metal ion.

-

To the G-salt solution, add the target metal ion and measure the fluorescence.

-

To separate G-salt solutions containing the target metal ion, add each of the potential interfering ions individually and measure the fluorescence.

-

Compare the fluorescence response in the presence and absence of interfering ions to assess the selectivity of G-salt for the target metal ion.

Visualizations

Caption: Experimental workflow for metal ion detection using G-salt.

Application Notes and Protocols for Dipotassium 7-hydroxynaphthalene-1,3-disulphonate in Enzyme Inhibition Assays

Introduction

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is an organic compound with the chemical formula C₁₀H₆K₂O₇S₂.[1] It is recognized for its potential applications in biological research, particularly in the realm of enzyme inhibition.[1] This document provides an overview of its known interactions and outlines a general protocol for assessing its inhibitory effects on enzymatic activity, based on available information and standard enzymology practices.

Overview of Biological Activity

Initial research suggests that this compound may act as an inhibitor of certain enzymes, particularly those involved in specific metabolic pathways.[1] Its mode of action is thought to involve interactions with basic proteins.[1] One area of investigation has been its role in the inhibition of spermatocyte meiosis, indicating a potential for studying reproductive processes.[1]

General Experimental Protocol for Enzyme Inhibition Assay

This protocol outlines a general workflow for screening and characterizing the inhibitory potential of this compound against a target enzyme.

2.1. Materials and Reagents

-

Target Enzyme

-

Substrate for the Target Enzyme

-

This compound

-

Assay Buffer (pH and composition optimized for the target enzyme)

-

Detection Reagent (specific to the product of the enzymatic reaction)

-

96-well microplates

-

Microplate reader

-

Standard laboratory equipment (pipettes, tubes, etc.)

2.2. Experimental Workflow

The following diagram illustrates the general steps involved in an enzyme inhibition assay.

2.3. Detailed Protocol

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of the inhibitor to be tested.

-

Prepare the enzyme and substrate solutions in the optimized assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Add the enzyme solution to all wells and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

-

-

Enzymatic Reaction and Detection:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Allow the reaction to proceed for a specific time.

-

Stop the reaction if necessary (e.g., by adding a stop solution).

-

Add the detection reagent and measure the signal using a microplate reader.

-

2.4. Data Analysis

-

Calculate the percentage of enzyme inhibition for each concentration of this compound using the following formula:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Potential Signaling Pathway Interaction

Given that this compound has been noted to interact with basic proteins and affect meiosis, a hypothetical mechanism of action could involve the inhibition of a key kinase or phosphatase involved in cell cycle regulation. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated.

Data Presentation

As no specific quantitative data for enzyme inhibition by this compound is currently available, the following table is a template that researchers can use to structure their findings.

| Target Enzyme | Inhibitor Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Enzyme Name | Concentration 1 | Value | Calculated Value |

| Concentration 2 | Value | ||

| Concentration 3 | Value |

This compound presents an interesting candidate for enzyme inhibition studies. The protocols and frameworks provided here offer a starting point for researchers to systematically investigate its inhibitory activities against specific enzyme targets. Further research is required to elucidate its precise mechanisms of action and to quantify its potency against various enzymes.

References

Application of G-salt in Fluorescence Microscopy for Cellular Imaging: Information Not Available

A comprehensive review of scientific literature and chemical databases did not yield any established applications of G-salt (2-Naphthol-6,8-disulfonic acid) as a fluorescent probe for cellular imaging in fluorescence microscopy.

G-salt is a well-documented chemical compound primarily utilized as an intermediate in the manufacturing of various azo and acid dyes for industrial purposes, including textiles, leather, and paper. While the molecule possesses inherent fluorescent properties, there is no evidence in the available scientific literature to suggest its use as a primary stain or probe in the context of cellular imaging with fluorescence microscopy.

The initial request for detailed application notes, experimental protocols, quantitative data, and diagrams concerning the use of G-salt for cellular imaging cannot be fulfilled, as such applications are not described in the current body of scientific knowledge. Generating such a document would be speculative and would not adhere to the principles of providing accurate, fact-based information.

Researchers, scientists, and drug development professionals seeking to perform fluorescence microscopy for cellular imaging are advised to use well-established and validated fluorescent probes. There is a vast array of commercially available fluorescent dyes and probes designed for specific cellular targets and applications, offering reliable and reproducible results.

Alternative Fluorescent Probes for Cellular Imaging

For researchers interested in detailed protocols for fluorescence microscopy, information can be provided for a wide range of commonly used and well-characterized fluorescent probes. Some examples include:

-

Nuclear Stains: DAPI (4',6-diamidino-2-phenylindole) and Hoechst stains are widely used to visualize the nuclei in both live and fixed cells.

-

Mitochondrial Probes: MitoTracker dyes are a family of fluorescent stains that selectively label mitochondria in live cells.

-

Actin Filament Stains: Fluorescently conjugated phalloidin is a highly specific stain for F-actin in fixed cells.

-

Membrane Potential Dyes: Various potentiometric dyes are available to study plasma membrane and mitochondrial membrane potential.

-

Ion Indicators: Probes such as Fluo-4 and Fura-2 are used for measuring intracellular calcium concentrations.